![molecular formula C7H8N5O2+ B12349085 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione](/img/structure/B12349085.png)
6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione is a heterocyclic compound with a complex structure that includes multiple nitrogen atoms and a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO₂), followed by intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione involves its interaction with specific molecular targets and pathways. The compound is known to induce DNA damage in poorly oxygenated tumor cells, making it effective in the treatment of certain cancers . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with DNA replication and repair processes is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione 1-oxide
- 3-[4-(dimethylamino)phenyl]-6,8-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
Uniqueness
6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione is unique due to its specific arrangement of nitrogen atoms and fused ring system, which confer distinct chemical properties and biological activities. Compared to similar compounds, it has shown promising anticancer activity, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C7H8N5O2+ |
|---|---|
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione |
InChI |
InChI=1S/C7H8N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3-4H,1-2H3/q+1 |
Clave InChI |
AMVGZQLUFWZURG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2C(=[N+](C1=O)C)N=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


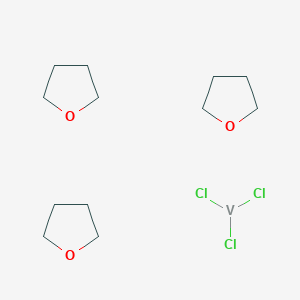
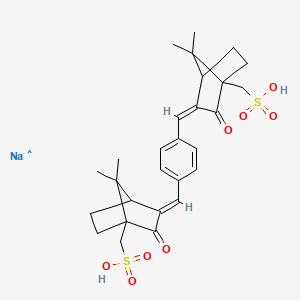
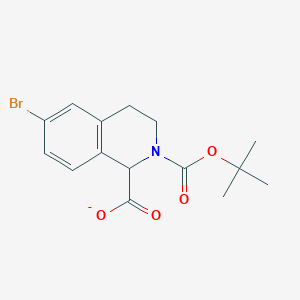
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)

![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
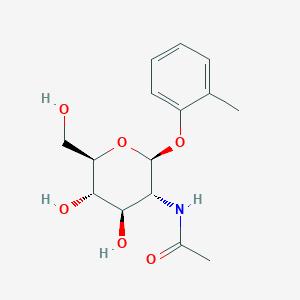
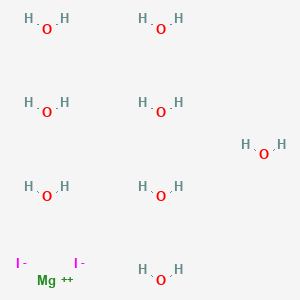
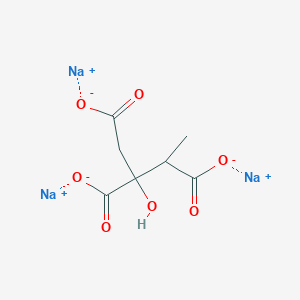
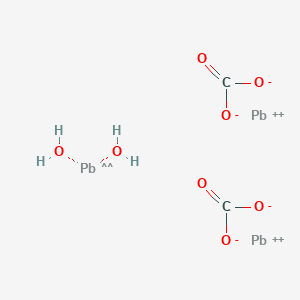

![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)
